4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.77 g/mol . It is also known by its IUPAC name, 4-(isopropylsulfonyl)benzenesulfonyl chloride . This compound is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method is the reaction of 4-(propane-2-sulfonyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
4-(propane-2-sulfonyl)benzenesulfonic acid+SOCl2→4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride groups can be reduced to sulfonyl hydrides using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a propane-2-sulfonyl group.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a propane-2-sulfonyl group.
Uniqueness
4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the propane-2-sulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the propane-2-sulfonyl group are advantageous .
Properties
CAS No. |
1540528-87-7 |
---|---|
Molecular Formula |
C9H11ClO4S2 |
Molecular Weight |
282.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.